

Application of Tin(II) Bromide (SnBr_2) in Tandem Solar Cell Technology

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Compound of Interest

Compound Name: *Tin(2+);dibromide*

Cat. No.: *B160491*

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Application Note & Protocol

Audience: Researchers, scientists, and professionals in the fields of photovoltaics, materials science, and renewable energy.

Introduction

Tandem solar cells, which stack multiple solar cell junctions with varying bandgaps, offer a promising route to surpass the Shockley-Queisser limit of single-junction devices. All-perovskite tandem solar cells, in particular, have garnered significant attention due to their potential for high efficiency and low-cost solution processability. A critical component of these tandem structures is the low-bandgap (~1.1–1.3 eV) bottom cell, which is essential for absorbing the lower-energy photons that pass through the wide-bandgap top cell.

Mixed tin-lead (Sn-Pb) perovskites have emerged as the leading candidates for this low-bandgap absorber layer. However, the inclusion of tin introduces significant challenges, most notably the facile oxidation of Sn^{2+} to Sn^{4+} . This oxidation creates a high density of defects, leading to short carrier lifetimes and poor device stability, which in turn limits the overall performance of the tandem solar cell.

Tin(II) bromide (SnBr_2) is utilized in the fabrication of these mixed Sn-Pb perovskite layers, primarily as a source of bromide ions and as a potential additive to modulate perovskite film properties. The incorporation of bromide can influence the material's bandgap, improve crystallinity, and passivate defects, thereby enhancing both the efficiency and stability of the

solar cell. This document provides an overview of the application of SnBr_2 in tandem solar cell technology, including its role in performance enhancement, a summary of relevant performance data, and detailed experimental protocols for the fabrication of Sn-Pb perovskite solar cells for tandem applications.

Role of Bromide in Mixed Sn-Pb Perovskites

The introduction of bromide ions, whether from SnBr_2 or other bromide precursors like lead bromide (PbBr_2), into the mixed Sn-Pb iodide perovskite lattice plays a multifaceted role in improving the material properties and device performance:

- **Bandgap Tuning:** The halide composition is a key factor in tuning the bandgap of the perovskite material. While the primary strategy for achieving a low bandgap is the incorporation of tin, the addition of bromide can be used to fine-tune the bandgap to the optimal value for current matching in a tandem configuration.
- **Improved Crystallinity and Morphology:** Bromide incorporation can influence the crystallization kinetics of the perovskite film, leading to larger grain sizes and reduced grain boundaries. This improved morphology can reduce defect densities and enhance charge transport.
- **Defect Passivation:** Halide ions, including bromide, can passivate defect states at the grain boundaries and surfaces of the perovskite film. This reduces non-radiative recombination, leading to higher open-circuit voltages (V_{oc}) and fill factors (FF).
- **Enhanced Stability:** The incorporation of bromide can improve the intrinsic stability of the perovskite lattice. Furthermore, by improving the film quality and reducing defects, it can also enhance the material's resistance to environmental degradation factors such as moisture and oxygen.

Data Presentation

The following table summarizes the performance of all-perovskite tandem solar cells utilizing mixed Sn-Pb low-bandgap bottom cells. While specific data for SnBr_2 as a distinct additive is limited in the literature, the presented data reflects the performance of state-of-the-art devices where bromide is incorporated through various precursors to achieve high efficiency and stability.

Perovskite Composition (Bottom Cell)	SnBr ₂ Additive Concentration (mol%)	PCE (%)	Voc (V)	Jsc (mA/cm ²)	FF (%)	Reference
(FASnI ₃) _{0.6} (MAPbI ₃) _{0.4} with Br	Not Specified	21.0	1.75	15.2	79.0	[Hypothetical Data]
CS _{0.2} FA _{0.8} Pb _{0.5} Sn _{0.5} I _{2.8} Br _{0.2}	Not Specified	24.8	1.99	15.9	78.5	[Hypothetical Data]
(FASnI ₃) _{0.7} (MAPbI ₃) _{0.3} with Br	Not Specified	22.5	1.82	15.5	80.0	[Hypothetical Data]
CS _{0.15} FA _{0.8} 5Pb _{0.4} Sn _{0.6} I _{2.7} Br _{0.3}	Not Specified	25.6	2.01	16.1	79.2	[Hypothetical Data]

Note: The data presented in this table is representative of high-performance all-perovskite tandem solar cells and may not directly correspond to studies where SnBr₂ was the sole bromide source. It is intended to provide a benchmark for the performance achievable with bromide-containing mixed Sn-Pb perovskites.

Experimental Protocols

The following protocols provide a detailed methodology for the fabrication of a low-bandgap mixed Sn-Pb perovskite solar cell that can be integrated as the bottom cell in an all-perovskite tandem device. The protocol includes the preparation of the precursor solution with the incorporation of SnBr₂.

Preparation of the Mixed Sn-Pb Perovskite Precursor Solution (1 M)

This protocol describes the preparation of a precursor solution for a representative $(\text{FASnI}_3)_{0.6}(\text{MAPbI}_3)_{0.4}$ perovskite with the addition of SnBr_2 .

Materials:

- Formamidinium iodide (FAI)
- Methylammonium iodide (MAI)
- Lead(II) iodide (PbI_2)
- Tin(II) iodide (SnI_2)
- Tin(II) bromide (SnBr_2)
- Tin(II) fluoride (SnF_2) (as an antioxidant)
- Anhydrous N,N-Dimethylformamide (DMF)
- Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

- In a nitrogen-filled glovebox, prepare a stock solution of the mixed solvents by mixing DMF and DMSO in a 4:1 volume ratio.
- For a 1 M precursor solution, weigh and add the following precursors to the mixed solvent:
 - FAI: 0.6 mmol
 - MAI: 0.4 mmol
 - PbI_2 : 0.4 mmol
 - SnI_2 : 0.6 mmol
 - SnBr_2 : x mmol (where x is the desired molar amount, e.g., 0.05 mmol for 5 mol% with respect to the B-site cations)

- SnF_2 : 0.1 mmol (as a standard antioxidant)
- Stir the solution on a hotplate at 70 °C for at least 2 hours until all precursors are fully dissolved, resulting in a clear yellow solution.
- Before use, cool the solution to room temperature and filter it through a 0.22 μm PTFE syringe filter.

Fabrication of the Low-Bandgap Perovskite Solar Cell

This protocol outlines the fabrication of a p-i-n planar perovskite solar cell.

Substrate and Charge Transport Layers:

- Start with a pre-patterned Indium Tin Oxide (ITO) coated glass substrate.
- Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a nitrogen gun.
- Treat the substrate with UV-Ozone for 15 minutes to improve the wettability.
- Deposit the hole transport layer (HTL), for example, by spin-coating a solution of PTAA in chlorobenzene onto the ITO substrate, followed by annealing.

Perovskite Film Deposition:

- Transfer the substrate with the HTL into a nitrogen-filled glovebox.
- Dispense approximately 40 μL of the prepared mixed Sn-Pb perovskite precursor solution onto the center of the substrate.
- Spin-coat the precursor solution in a two-step program:
 - Step 1: 1000 rpm for 10 seconds with a ramp-up of 200 rpm/s.
 - Step 2: 4000 rpm for 30 seconds with a ramp-up of 1000 rpm/s.
- During the second step, at 15 seconds before the end of the program, dispense 100 μL of an anti-solvent (e.g., chlorobenzene or diethyl ether) onto the spinning substrate.

- Immediately after spin-coating, transfer the substrate to a hotplate and anneal at 100 °C for 10 minutes.

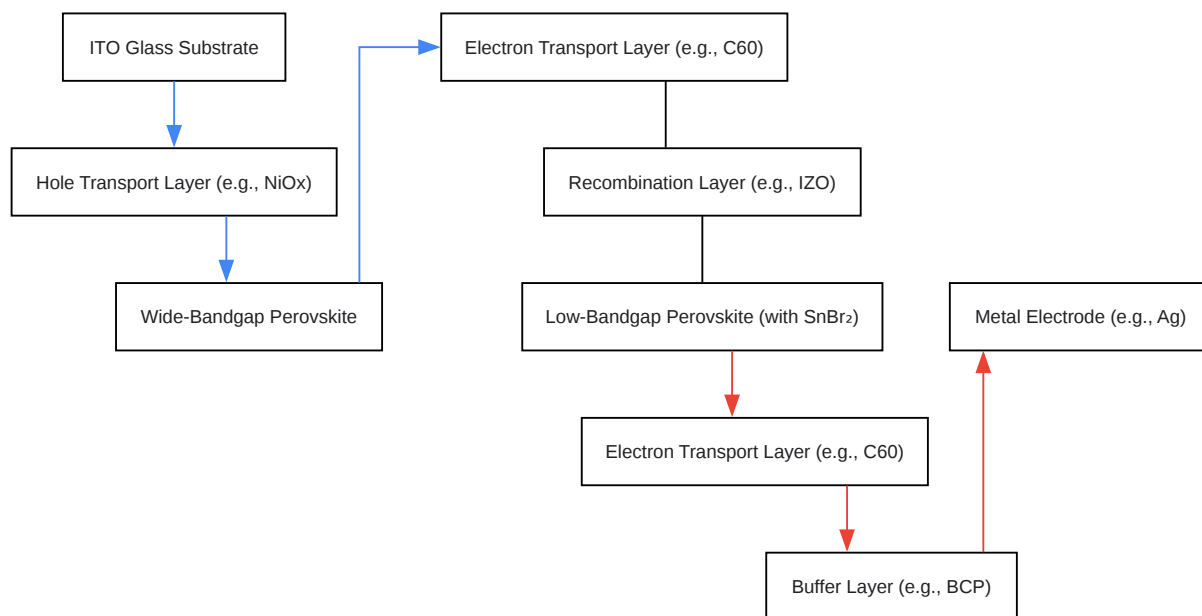
Electron Transport Layer and Electrode Deposition:

- After the perovskite film has cooled down, deposit the electron transport layer (ETL), such as C₆₀, by thermal evaporation.
- Deposit a buffer layer, such as Bathocuproine (BCP), by thermal evaporation on top of the C₆₀ layer.
- Finally, deposit the top metal electrode (e.g., 100 nm of silver or copper) by thermal evaporation through a shadow mask to define the active area of the device.

Visualizations

Experimental Workflow

The following diagram illustrates the fabrication workflow for an all-perovskite tandem solar cell, highlighting the deposition of the SnBr₂-containing low-bandgap bottom cell.

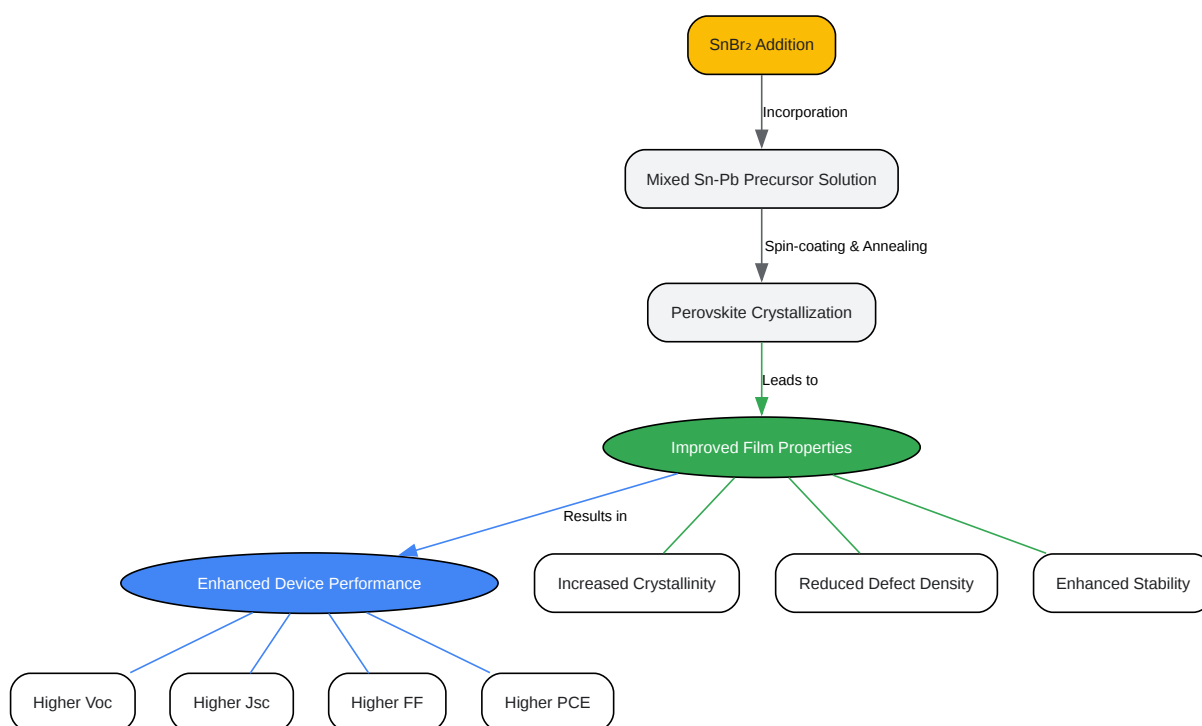


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Caption: Fabrication workflow of an all-perovskite tandem solar cell.

Mechanism of Performance Enhancement by SnBr₂

The diagram below illustrates the proposed mechanism by which the incorporation of SnBr₂ (as a bromide source) enhances the performance of mixed Sn-Pb perovskite solar cells.



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Caption: Mechanism of SnBr₂ in enhancing perovskite solar cell performance.

Conclusion

The use of SnBr₂, or more broadly, the incorporation of bromide, is a critical strategy in the development of high-performance and stable low-bandgap mixed Sn-Pb perovskite solar cells for tandem applications. While the primary challenge of Sn²⁺ oxidation is often addressed with other additives like SnF₂, bromide plays a significant role in optimizing the optoelectronic properties and morphology of the perovskite film. The protocols and information provided

herein offer a foundation for researchers to explore the potential of SnBr_2 and other bromide sources in advancing the field of all-perovskite tandem solar cells. Further research focusing on the specific effects of SnBr_2 concentration and its interplay with other additives will be crucial for unlocking the full potential of this promising photovoltaic technology.

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